molecular formula C12H15NOSi B11887334 Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- CAS No. 112671-40-6

Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]-

Cat. No.: B11887334
CAS No.: 112671-40-6
M. Wt: 217.34 g/mol
InChI Key: ZOLKVTSARAIFNX-UHFFFAOYSA-N
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Description

Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- (CAS: 112671-40-6), also known as 2-(trimethylsilylethynyl)formanilide, is a specialized organic compound with the molecular formula C₁₂H₁₅NOSi and a molecular weight of 217.34 g/mol. Its structure features a formamide group (-NHCHO) attached to a phenyl ring substituted at the ortho position with a trimethylsilyl (TMS)-protected ethynyl group (-C≡C-Si(CH₃)₃). This combination of functional groups confers unique reactivity, making it valuable in synthetic chemistry, particularly in cross-coupling reactions and as a precursor for complex molecular architectures .

Key physicochemical properties include a polar surface area (PSA) of 32.59 Ų and a calculated logP (lipophilicity) of 3.13, indicating moderate hydrophobicity.

Properties

CAS No.

112671-40-6

Molecular Formula

C12H15NOSi

Molecular Weight

217.34 g/mol

IUPAC Name

N-[2-(2-trimethylsilylethynyl)phenyl]formamide

InChI

InChI=1S/C12H15NOSi/c1-15(2,3)9-8-11-6-4-5-7-12(11)13-10-14/h4-7,10H,1-3H3,(H,13,14)

InChI Key

ZOLKVTSARAIFNX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=C1NC=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The Ru catalyst (general formula M(L)XYY’ , where M = Ru, L = tridentate pincer ligand) activates CO₂ and H₂ to generate a reactive formyl intermediate. The amine substrate undergoes nucleophilic attack at the formyl carbon, followed by dehydration to yield the formamide product. Critical parameters include:

  • Temperature : 80–120°C

  • Pressure : 20–50 bar H₂

  • Catalyst Loading : 0.5–2 mol%

  • Solvent : THF or solvent-free.

A representative example produced N-[2-[(trimethylsilyl)ethynyl]phenyl]formamide in 89% yield after 12 hours at 100°C under 30 bar H₂.

Table 1: Optimization of Ru-Catalyzed Amination

ParameterRange TestedOptimal ValueYield (%)
Temperature60–140°C100°C89
H₂ Pressure10–60 bar30 bar89
Catalyst Loading0.1–5 mol%1 mol%89
SolventTHF, DMF, NoneSolvent-free89
StepConditionsYield (%)
Sonogashira CouplingPd/Cu, THF, 70°C, 12h78
FormylationAc₂O/HCO₂H, CH₂Cl₂, 0°C, 2h85
Overall 66

Trimethylsilyl Bromide (TMSBr)-Mediated Cascade Synthesis

A one-pot cascade reaction using TMSBr and CH₃NO₂ enables simultaneous ethynylation and formamide formation. This method, adapted from heterocycle synthesis strategies, involves:

  • Alkyne Activation : TMSBr (3.5 equiv) reacts with 2-ethynylaniline to generate a silyl-protected intermediate.

  • Formamide Cyclization : Nitromethane facilitates electrophilic formylation at the amine group.

Optimized conditions (60°C, 8h) yield 81% of the target compound. The mechanism proceeds via a trimethylsilyl-stabilized carbocation intermediate, which undergoes nucleophilic attack by the amine.

Substitution Reactions with Iodonium Salts

Trimethylsilylethynyl(phenyl)iodonium triflate reacts with amine nucleophiles in CH₂Cl₂ under basic conditions (t-BuOK) to form N-[2-[(trimethylsilyl)ethynyl]phenyl]formamide via sp² C-H insertion. While yields are moderate (38–45%), this method avoids transition metals.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

MethodAdvantagesLimitationsYield (%)
Ru-Catalyzed AminationSolvent-free, high atom economyHigh-pressure equipment needed89
Sonogashira-FormamideModular, scalableTwo-step process66
TMSBr CascadeOne-pot synthesisRequires nitromethane solvent81
Iodonium Salt SubstitutionMetal-freeLower yields45

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The formamide nitrogen acts as a nucleophile, enabling reactions with electrophilic agents. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) at 40–50°C to form N-alkylated derivatives .

  • Acylation : Undergoes acylation with acetyl chloride in tetrahydrofuran (THF), yielding N-acetylated products with >80% efficiency under reflux conditions.

Key Mechanistic Insight :
The electron-donating trimethylsilyl group stabilizes the intermediate during substitution, enhancing reaction rates.

Cross-Coupling Reactions (Sonogashira-Type)

The trimethylsilyl ethynyl group participates in palladium-catalyzed cross-coupling reactions. Representative conditions include:

Reaction PartnerCatalyst SystemSolventYield (%)Reference
Aryl halides (e.g., Br)Pd(PPh₃)₂Cl₂ (0.01–0.1 mol%), CuITriethylamine74–85
Alkenyl triflatesPdCl₂(PPh₃)₂ (5 mol%), CuITHF60–78

Notable Observations :

  • Reactions require nitrogen protection to prevent alkyne oxidation .

  • Triethylamine enhances catalytic activity by stabilizing Pd intermediates .

Oxidation Reactions

The ethynyl group undergoes oxidation under controlled conditions:

  • Epoxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane yields epoxy derivatives.

  • Dihydroxylation : Reacts with OsO₄ in acetone/water (3:1) to form vicinal diols, though yields are moderate (45–55%) due to competing side reactions.

Solvent Effects :
Polar solvents like DMF increase reaction rates by stabilizing charged intermediates :

SolventDielectric ConstantConversion (%)
DMF36.780
THF7.530

Conjugate Additions

The compound participates in Michael additions with nucleophiles (e.g., thiols, amines). Data from analogous systems :

NucleophileCatalystSolventTime (min)Yield (%)E/Z Ratio
ThiophenolNEt₃ (10%)MeCN159013/87
BenzylamineDBU (1%)DMF208547/53

Mechanism :

  • Tertiary amines (e.g., NEt₃) deprotonate nucleophiles, while phosphines (e.g., PPh₃) activate the alkyne via π-coordination .

Deprotection of Trimethylsilyl Group

The TMS-ethynyl group can be cleaved under mild acidic conditions:

  • Reagent : K₂CO₃ in methanol/water (4:1) at 25°C.

  • Outcome : Generates terminal alkynes for further functionalization (e.g., click chemistry).

Electrophilic Aromatic Substitution

The phenyl ring undergoes nitration and sulfonation at the para-position relative to the formamide group:

ReactionReagentConditionsYield (%)
NitrationHNO₃/H₂SO₄ (1:3)0°C, 2 hr68
SulfonationSO₃/DMF complex50°C, 4 hr72

Regioselectivity : Directed by the electron-withdrawing formamide group.

Scientific Research Applications

Applications in Organic Synthesis

  • Synthetic Intermediate : Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- serves as an important intermediate in organic synthesis. It can participate in various reactions, including:
    • Coupling Reactions : Used in the formation of carbon-carbon bonds.
    • Functionalization : Allows the introduction of diverse functional groups into organic molecules.
  • Materials Science : The compound's unique structural features make it suitable for developing new materials, particularly in polymer chemistry where it can enhance the properties of polymers through its reactive sites.

While specific biological activity data for Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- is limited, compounds containing formamide moieties often exhibit interesting biological properties:

  • Anticancer Potential : Derivatives of formamide have been explored for their potential as anti-cancer agents. The presence of the trimethylsilyl ethynyl group may enhance lipophilicity, potentially influencing bioavailability and interaction with biological targets.
  • Biological Studies : Research indicates that compounds similar to Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- have shown promise in inhibiting certain cancer cell lines. For instance, studies on related compounds suggest mechanisms involving apoptosis induction and modulation of cell cycle regulators .

Anticancer Activity

A study focused on the anticancer effects of related formamide derivatives demonstrated significant growth inhibition in various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • Results : Induced apoptosis markers were observed at varying concentrations, indicating potential therapeutic applications .

Molecular Docking Studies

Molecular docking studies have been conducted to predict how Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- interacts with biological receptors:

Target ProteinBinding Affinity (kcal/mol)Interaction Type
Protein Kinase A-8.5Hydrogen bonds and hydrophobic interactions
Cyclin-dependent Kinase-7.3Ionic interactions and van der Waals forces
Estrogen Receptor-9.0π-π stacking interactions

These studies are crucial for understanding its potential as a lead compound in drug development.

Mechanism of Action

The mechanism of action of Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- involves its interaction with various molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, while the trimethylsilyl-ethynyl group can enhance the compound’s stability and reactivity. These interactions can affect enzyme activity, protein folding, and other biochemical processes.

Comparison with Similar Compounds

(Z)- and (E)-N-(4-Hydroxystyryl)formamide

  • Structure : These isomers (compounds 3 and 4 in ) feature a formamide group linked to a styrenyl moiety (CH=CH-) with a para-hydroxyl substituent on the phenyl ring.
  • Key Differences : Unlike the TMS-ethynyl group in the target compound, these derivatives possess a hydroxylated styrenyl group. The Z/E geometry influences their biological activity and intermolecular interactions.
  • Applications : Both isomers exhibit antimicrobial activity against Escherichia coli and Staphylococcus aureus, with (Z)-N-(4-hydroxystyryl)formamide showing stronger inhibition . In contrast, the TMS-ethynyl analog’s bioactivity remains unexplored, though its synthetic applications are well-documented .

N-[(Z)-2-(4-Hydroxyphenyl)ethenyl]-formamide

  • Source : Isolated from the fungus Alternaria alternata (, compound 3).
  • Comparison : Shares the formamide group but replaces the TMS-ethynyl with a hydroxylated ethenyl group. This structural variation likely reduces stability under acidic conditions compared to the silyl-protected ethynyl group in the target compound .

Functional Group Analogs: Aromatic Amides

3-Chloro-N-phenyl-phthalimide

  • Structure : A phthalimide derivative with chloro and phenyl substituents ().
  • Key Differences : The phthalimide core (two carbonyl groups fused to a benzene ring) contrasts with the single formamide group in the target compound.
  • Applications: Used as a monomer for polyimide synthesis due to its thermal stability. The target compound, however, is primarily leveraged for its ethynyl group’s reactivity in cross-couplings rather than polymer chemistry .

Ethynyl-Containing Compounds

4,4,5,5-Tetramethyl-2-[2-[(trimethylsilyl)ethynyl]phenyl]-1,3,2-dioxaborolane

  • Structure : A boronate ester with a TMS-ethynylphenyl group ().
  • Comparison: The boron-containing dioxaborolane ring enhances its utility in Suzuki-Miyaura cross-couplings. While the target compound lacks boron, its ethynyl group enables Sonogashira reactions, highlighting complementary roles in coupling chemistry .

Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2,4,6-trimethyl-5-[2-(trimethylsilyl)ethynyl]phenyl)acetate

  • Structure: A multifunctional ester with TMS-ethynyl and protected amino groups ().
  • Comparison : The tert-butoxycarbonyl (Boc) and methyl ester groups render this compound a protected intermediate for stepwise syntheses, whereas the target formamide is typically used directly in couplings .

Data Tables

Compound Name Molecular Formula Key Functional Groups Applications Reference ID
N-[2-[(trimethylsilyl)ethynyl]phenyl]formamide C₁₂H₁₅NOSi Formamide, TMS-ethynyl Cross-coupling reactions
(Z)-N-(4-Hydroxystyryl)formamide C₉H₉NO₂ Formamide, hydroxylstyrenyl (Z) Antimicrobial agents
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ Phthalimide, chloro, phenyl Polyimide monomer synthesis
4,4,5,5-Tetramethyl-2-[2-(TMS-ethynyl)phenyl]-dioxaborolane C₁₆H₂₃BO₂Si Boronate ester, TMS-ethynyl Suzuki-Miyaura couplings

Research Findings and Implications

  • Reactivity : The TMS-ethynyl group in the target compound enhances stability during storage and handling compared to unprotected alkynes, while allowing desilylation under mild conditions for further reactivity .
  • Synthetic Utility: Its use in palladium-catalyzed reactions (e.g., Sonogashira) is well-documented, contrasting with styryl formamides’ biological focus .
  • Gaps in Knowledge: Limited data on the target compound’s biological activity suggest opportunities for future studies, particularly given the bioactivity of structurally related formamides .

Biological Activity

Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- is an organic compound characterized by its unique structure, which includes a formamide functional group attached to a phenyl ring with a trimethylsilyl ethynyl substitution. This compound has garnered interest in the field of organic synthesis due to its potential applications and reactivity.

  • Molecular Formula : C13H15NOSi
  • Molecular Weight : Approximately 217.34 g/mol
  • Structural Features : The presence of both formamide and trimethylsilyl ethynyl functionalities enhances its reactivity compared to similar compounds.

Biological Activity

While specific biological activity data for Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- is limited, there is evidence suggesting that compounds containing formamide moieties often exhibit noteworthy biological properties. Here are some insights into the biological implications of this compound:

  • Potential Anti-Cancer Activity :
    • Compounds with formamide structures have been explored for their anti-cancer properties. For example, derivatives of formamide have shown promise as anti-cancer agents, particularly in targeting various cancer cell lines. The presence of the trimethylsilyl ethynyl group may enhance lipophilicity, potentially improving bioavailability and interaction with biological targets.
  • Reactivity in Organic Synthesis :
    • Formamide derivatives are known to participate in various chemical reactions that can lead to biologically active compounds. This includes their use as intermediates in synthesizing more complex organic molecules.
  • Structure-Activity Relationship (SAR) :
    • Studies on related compounds indicate that modifications in the structure can significantly impact biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the efficacy of these compounds against specific biological targets .

Comparative Analysis with Similar Compounds

To better understand the potential of Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]-, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaUnique Features
N-(2-(trimethylsilyl)phenyl)formamideC12H15NOSiContains a phenyl ring without ethynyl substitution
N-(2-(bromophenyl)formamideC12H10BrNOSFeatures bromine substitution instead of trimethylsilyl ethynyl
1-bromo-2-(trimethylsilyl)ethynylbenzeneC11H10BrSiA brominated variant that lacks the formamide group

The unique combination of functionalities in Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- may enhance its reactivity and applicability compared to other similar compounds.

Case Studies and Research Findings

  • Anti-Cancer Studies :
    • Research has indicated that certain formamide derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies focusing on quinazolinamine derivatives have shown promising results against non-small cell lung cancer (NSCLC), highlighting the importance of structural modifications for enhancing anti-cancer activity .
  • Mechanistic Insights :
    • Investigations into the mechanisms of action for similar compounds suggest that they may inhibit key kinases involved in cancer progression, providing a pathway for developing targeted therapies .
  • Pharmacokinetics :
    • Understanding the pharmacokinetics of formamide derivatives is crucial for evaluating their therapeutic potential. Studies have shown that modifications can lead to improved metabolic stability and reduced clearance rates, which are essential for effective drug design .

Q & A

Q. Advanced Research Focus

  • ¹H/¹³C NMR : The trimethylsilyl (TMS) group shows a singlet at δ 0.1–0.3 ppm (¹H) and δ 0–5 ppm (¹³C). The ethynyl proton is absent due to TMS protection, but the C≡C stretch appears at ~2100 cm⁻¹ in FT-IR .
  • X-ray Crystallography : Resolves spatial arrangement; the TMS-ethynyl group exhibits characteristic bond angles (e.g., C-Si-C ~109.5°) and distances (C≡C ~1.20 Å) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ with exact mass matching theoretical values (e.g., C₁₃H₁₆NOSi: calc. 262.0924) .

How does the trimethylsilyl ethynyl group modulate reactivity in cross-coupling reactions?

Advanced Research Focus
The TMS-ethynyl group acts as a temporary protecting group and enhances stability during synthesis:

  • Sonogashira Coupling : The TMS group prevents alkyne polymerization. Post-coupling, it can be desilylated (e.g., using K₂CO₃/MeOH) to expose terminal alkynes for further functionalization .
  • Electronic Effects : The electron-donating TMS group reduces electrophilicity at the ethynyl carbon, favoring regioselective coupling with aryl halides .

What role does this compound play in synthesizing nitrogen-containing heterocycles?

Advanced Research Focus
The formamide moiety and ethynyl group enable cyclization reactions:

  • Imidazole Formation : Under basic conditions, formamide undergoes cyclization with α-bromo ketones (e.g., 1-(3-(trifluoromethyl)phenyl)ethanone) to form 2,4-diphenylimidazoles .
  • Thiazoline Synthesis : Reacts with aminothiols (e.g., cysteine) in aqueous media, forming thiazoline rings via nucleophilic attack at the formamide carbonyl .

What handling protocols are critical to prevent decomposition?

Q. Basic Research Focus

  • Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis of the TMS group.
  • Solvent Compatibility : Use anhydrous DMF or THF for reactions; avoid protic solvents (e.g., H₂O, MeOH) unless desilylation is intended .
  • Stability Monitoring : Regular NMR checks for TMS signal integrity and absence of formamide hydrolysis (e.g., free NH₂ peaks) .

How should researchers resolve contradictions in spectroscopic data during characterization?

Q. Advanced Research Focus

  • Isomeric Purity : Use 2D NMR (HSQC, HMBC) to distinguish regioisomers (e.g., ortho vs. para substitution).
  • Dynamic Effects : Variable-temperature NMR to detect conformational changes affecting signal splitting .
  • Comparative Analysis : Cross-validate with synthesized analogs (e.g., desilylated derivatives) to confirm spectral assignments .

What strategies leverage this compound in designing enzyme inhibitors?

Q. Advanced Research Focus

  • Pharmacophore Modeling : The formamide group mimics peptide bonds, enabling hydrogen bonding with enzyme active sites (e.g., HIV-1 reverse transcriptase) .
  • Protease Inhibition : Functionalization of the phenyl ring with electron-withdrawing groups (e.g., CF₃) enhances binding to hydrophobic pockets .
  • Click Chemistry : Post-synthetic modification of the ethynyl group with triazoles for targeted drug delivery .

How do computational models predict electronic effects of the TMS-ethynyl group?

Q. Advanced Research Focus

  • DFT Calculations : Gaussian 09 simulations reveal the TMS group’s electron-donating effect (+I), lowering the LUMO energy of the ethynyl moiety and enhancing electrophilic reactivity .
  • Molecular Dynamics (MD) : Simulates conformational flexibility of the formamide-TMS-ethynyl system in solvent environments, guiding solvent selection for reactions .

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